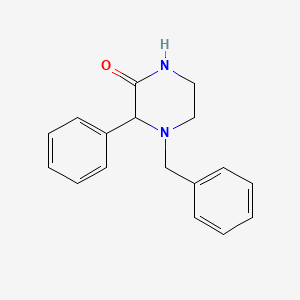

4-Benzyl-3-phenylpiperazin-2-one

説明

Classification and Structural Context of Piperazinone Compounds

4-Benzyl-3-phenylpiperazin-2-one belongs to the piperazinone class of heterocyclic compounds. The core of this molecule is the piperazinone ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2. Specifically, this compound is substituted with a benzyl (B1604629) group at the N4 position and a phenyl group at the C3 position. Piperazinones are considered privileged scaffolds in medicinal chemistry due to their structural features that allow for diverse substitutions, influencing their biological activity. nih.govontosight.ai

Historical Perspective on the Development and Research of Piperazine-Containing Scaffolds in Medicinal Chemistry

The parent piperazine (B1678402) ring has a long and storied history in medicinal chemistry. tandfonline.comresearchgate.net Its unique physicochemical properties, such as good water solubility and the ability to be readily modified at its two nitrogen atoms, have made it a versatile building block in drug design. tandfonline.comnih.gov The piperazine scaffold is a component of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.govwikipedia.orgresearchgate.net This history of successful clinical translation has spurred ongoing research into novel piperazine-containing compounds, including the piperazinone subclass. tandfonline.com

Rationale for Advanced Investigation into 4-Benzyl-3-phenylpiperazin-2-one and its Structural Analogues

The investigation into 4-Benzyl-3-phenylpiperazin-2-one and its analogues is driven by the quest for new therapeutic agents with improved efficacy and selectivity. sci-hub.rednih.gov The specific combination of the piperazinone core with benzyl and phenyl substituents offers a unique three-dimensional structure that can interact with various biological targets. Researchers are interested in exploring how modifications to the benzyl and phenyl rings, as well as the piperazinone core itself, can modulate pharmacological activity. nih.govresearchgate.netontosight.ai This exploration is crucial for developing structure-activity relationships (SAR) that guide the design of more potent and targeted drugs. nih.gov

Current Status of 4-Benzyl-3-phenylpiperazin-2-one as a Research Intermediate

Currently, 4-Benzyl-3-phenylpiperazin-2-one primarily serves as a key intermediate in the synthesis of more complex molecules for research purposes. researchgate.netindiamart.com Its readily modifiable structure allows chemists to use it as a starting point for creating libraries of related compounds. researchgate.net These libraries are then screened for various biological activities, contributing to the discovery of new lead compounds in drug development programs. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

4-benzyl-3-phenylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17-16(15-9-5-2-6-10-15)19(12-11-18-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWZYKUNWPTANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290684 | |

| Record name | 4-benzyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-23-0 | |

| Record name | NSC70394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzyl-3-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Benzyl 3 Phenylpiperazin 2 One

Established Synthetic Routes to 4-Benzyl-3-phenylpiperazin-2-one and its Isomers

The synthesis of the piperazinone core, particularly with substituents at the 3 and 4 positions, is a key focus in medicinal chemistry due to its role as a constrained peptidomimetic. tandfonline.com The construction of 4-benzyl-3-phenylpiperazin-2-one and its stereoisomers relies on both asymmetric strategies to control stereochemistry and general cyclization methods.

Stereo- and Enantioselective Synthetic Strategies for Piperazinone Compounds

The development of stereoselective and enantioselective methods is crucial for producing specific, biologically active isomers of piperazinone compounds. rsc.org Since the biological activity of chiral drugs often resides in a single enantiomer, significant effort has been dedicated to asymmetric synthesis. rsc.org

One notable approach involves the asymmetric hydrogenation of a cyclic sulfimidate using a palladium catalyst with a chiral phosphine (B1218219) ligand to introduce the amine-bearing benzylic stereocenter. acs.orgacs.org This method was developed as a practical, asymmetric route to a chiral piperazinone derivative that is a fragment of a larger molecule. acs.orgacs.org A key challenge in earlier syntheses was the lack of stereocontrol, often resulting in enantiomeric excesses of only 60-70%, which necessitated a subsequent resolution step. acs.org

Another powerful strategy is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). acs.org This method uses commercially available aldehydes and 1,2-ethylenediamines to produce 3-aryl-substituted piperazin-2-ones in high yields and with excellent enantioselectivity (up to 99% ee). acs.orgresearchgate.net The process is catalyzed by a quinine-derived urea (B33335), which controls the stereochemistry of two of the three steps. acs.orgresearchgate.net

Researchers have also explored the conversion of homochiral vicinal diaminoalcohols into chiral piperazinones. rsc.org This involves treating the diaminoalcohol with reagents like chloroacetyl chloride, followed by base-mediated cyclization to form the piperazinone ring. rsc.org These strategies highlight the diverse catalytic and substrate-controlled methods available for accessing enantiopure piperazinone scaffolds.

General Procedures for Piperazinone Ring Formation

The formation of the piperazinone ring is typically achieved through intramolecular cyclization, where the final C-N bond formation closes the ring. tandfonline.com A common and flexible strategy involves the cyclization of an N-substituted amino acid derivative with a protected ethylenediamine. tandfonline.com

A prevalent method for constructing N-aryl piperazines, which can be adapted for piperazinones, involves the reaction of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govresearchgate.net For piperazinone synthesis, a key intermediate is often an N-(2-aminoethyl)amino acid ester, which upon deprotection, cyclizes under basic conditions. tandfonline.com

More recently, cascade reactions have been developed for efficient piperazinone synthesis. A metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide allows for the formation of three new bonds in a single step. thieme.dethieme-connect.com This methodology is valuable for creating diverse piperazinone derivatives suitable for combinatorial chemistry. thieme.dethieme-connect.com

Reductive amination followed by intramolecular cyclization is another effective route. For instance, the reductive amination of a β-ketoester can generate a 1,4-diamine, which is then protected and cyclized to form the piperazine (B1678402) core. nih.gov Similarly, catalytic reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, provides a straightforward pathway to substituted piperazines that can be precursors to piperazinones. nih.govmdpi.com

The table below summarizes some general synthetic approaches.

Table 1: General Synthetic Routes for Piperazinone Ring Formation

| Method | Key Reactants | Key Features |

|---|---|---|

| Intramolecular Cyclization | N-substituted amino acid esters and ethylenediamines | Flexible and widely used; often requires protecting groups. tandfonline.com |

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | One-pot, three-bond formation; introduces two points of diversity. thieme-connect.com |

| Reductive Amination/Cyclization | β-ketoester, ammonium (B1175870) acetate | Forms a diamine intermediate which is then cyclized. nih.gov |

| Cyclization with bis(2-chloroethyl)amine | Substituted anilines | High temperature reaction, good yield, and easy operation. nih.gov |

Synthesis of Closely Related N-Substituted Piperazinone Analogues

The core structure of 4-benzyl-3-phenylpiperazin-2-one can be modified by altering the substituents on the piperazinone ring, leading to a variety of analogues with potentially different properties.

Approaches to 4-Benzyl-3-phenethylpiperazin-2-one Derivatives

The synthesis of 4-benzyl-3-phenethylpiperazin-2-one derivatives is not explicitly detailed in the reviewed literature, but established synthetic routes for piperazinones can be adapted for this purpose. The key would be the use of a starting material that introduces the phenethyl group at the C3 position.

One plausible approach would be to start with 3-phenylalanine's next higher homolog, 4-phenyl-2-aminobutanoic acid. This amino acid could be N-benzylated, and the resulting N-benzyl amino acid could then be coupled with a protected ethylenediamine. Subsequent deprotection and intramolecular cyclization would yield the desired 4-benzyl-3-phenethylpiperazin-2-one.

Alternatively, a domino ring-opening cyclization (DROC) approach could be employed. acs.orgresearchgate.net Starting with an appropriate aldehyde (3-phenylpropanal), a Knoevenagel reaction followed by asymmetric epoxidation and subsequent reaction with N-benzylethylenediamine would lead to the target molecule. This method offers the advantage of stereocontrol at the C3 position.

Synthetic Pathways to 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

The synthesis of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine is documented as an intermediate in the preparation of the antidepressant Mirtazapine. google.comgoogle.com

A primary method for its synthesis involves the methylation of the parent compound, 4-benzyl-3-phenylpiperazin-2-one. google.com This is achieved by reacting 4-benzyl-2-oxo-3-phenylpiperazine with methyl iodide in the presence of a strong base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). google.com

Another described synthesis starts with N-benzyl-N'-(1-phenylethyl)ethane-1,2-diamine. This diamine is reacted with chloroacetyl chloride to form an amide intermediate, which then undergoes intramolecular cyclization to yield the 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. However, the most direct patented route involves the N-methylation of the pre-formed piperazinone ring. google.com

Table 2: Synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Benzyl-2-oxo-3-phenylpiperazine | Methyl iodide, Sodium hydride, DMF | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | google.com |

| N-Benzylethylenediamine, Phenylglycine derivative | Multi-step synthesis followed by methylation | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | google.com |

Functionalization and Chemical Transformation Strategies

Once the 4-benzyl-3-phenylpiperazin-2-one scaffold is assembled, it can undergo various chemical transformations to introduce further diversity. tandfonline.com These transformations can occur at the nitrogen atoms or the carbon backbone of the piperazinone ring.

A common functionalization is the alkylation of the amide nitrogen (N1). acs.org This is typically achieved by deprotonation with a strong base, such as sodium hydride or sodium bis(trimethylsilyl)amide (NaHMDS), followed by treatment with an alkyl halide (e.g., ethyl bromoacetate). acs.org

The carbonyl group at the C2 position can be reduced to a methylene (B1212753) group. For instance, reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine with a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) converts the piperazinone into the corresponding piperazine, 4-benzyl-1-methyl-3-phenylpiperazine (B3188717). google.comgoogle.com

The N-benzyl group at the N4 position serves as a useful protecting group that can be removed via catalytic hydrogenation. google.comgoogle.com For example, treating 4-benzyl-1-methyl-3-phenylpiperazine with hydrogen gas over a palladium on carbon (Pd/C) catalyst in acetic acid cleaves the benzyl (B1604629) group, yielding 1-methyl-3-phenylpiperazine. google.comgoogle.com

More advanced strategies involve the direct C-H functionalization of the piperazine core. mdpi.com While challenging, photocatalytic methods have been developed that allow for the direct arylation, vinylation, and alkylation of the carbon atoms of the piperazine ring, offering a powerful tool for late-stage diversification. mdpi.com Derivatization is also used for analytical purposes, such as reacting piperazine moieties with reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create UV-active or fluorescent derivatives for detection in HPLC or mass spectrometry. researchgate.netnih.gov

N-Alkylation and N-Arylation Reactions for Derivative Synthesis

The synthesis of derivatives of 4-benzyl-3-phenylpiperazin-2-one can be achieved through various N-alkylation and N-arylation reactions. These reactions allow for the introduction of a wide array of substituents at the piperazine nitrogen, which can significantly influence the compound's biological profile.

One common approach involves the alkylation of a piperazine precursor. For instance, in the synthesis of phenylpiperazine derivatives of 1,2-benzothiazine, various 1,2-benzothiazine derivatives were alkylated with substituted 1-(2-chloro-1-oxoethyl)piperazines. mdpi.com This method, when applied to a 3-phenylpiperazin-2-one (B1581277) core, would involve the reaction of the N1-unsubstituted piperazinone with a suitable alkyl or aryl halide. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. mdpi.com

N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been reported for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org This methodology highlights the potential for forming a carbon-nitrogen bond between the piperazinone nitrogen and an aryl group, which could be adapted for the synthesis of N-aryl derivatives of 4-benzyl-3-phenylpiperazin-2-one.

The following table summarizes representative N-alkylation and N-arylation reactions for the synthesis of piperazine derivatives, which are analogous to the potential derivatization of 4-benzyl-3-phenylpiperazin-2-one.

| Reaction Type | Reactants | Reagents and Conditions | Product Type |

| N-Alkylation | 1,2-Benzothiazine derivative, 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine | Sodium ethoxide, anhydrous ethanol, reflux | N-alkylated 1,2-benzothiazine derivative |

| N-Arylation | ortho-chlorinated arylhydrazone | Copper catalyst | N-aryl-1H-indazole |

Selective Protection and Deprotection Strategies, including Benzyl Group Removal

In the multi-step synthesis of complex molecules, the use of protecting groups is a critical strategy to ensure chemoselectivity. For derivatives of 4-benzyl-3-phenylpiperazin-2-one, the benzyl group at the N4 position can serve as both a key pharmacophoric element and a protecting group that can be selectively removed to allow for further functionalization.

Several methods for the debenzylation of N-benzyl compounds have been developed, each with its own advantages and substrate scope. Catalytic hydrogenation is a widely used technique for benzyl group removal. nih.gov However, the efficiency of this reaction can be influenced by the catalyst and reaction conditions. For example, the debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives was found to be challenging under standard palladium on carbon (Pd/C) with hydrogen gas conditions. nih.gov The addition of acetic acid was shown to facilitate the N-benzyl deprotection when using 20% Pd(OH)₂/C as the catalyst. nih.gov

Another approach for hydrogenative deprotection involves the use of a mixed catalyst system. The combination of palladium on carbon (Pd/C) with niobic acid-on-carbon (Nb₂O₅/C) has been shown to effectively facilitate the deprotection of N-benzyl groups. nih.gov This method offers the advantage of using heterogeneous catalysts that can be easily removed from the reaction mixture.

For substrates that are sensitive to catalytic hydrogenation, alternative debenzylation methods are available. A base-promoted method using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere has been reported for the efficient N-debenzylation of various nitrogen-containing heterocycles. researchgate.netresearchgate.net Ceric ammonium nitrate (B79036) (CAN) can also be used for the chemoselective debenzylation of N-benzyl tertiary amines in the presence of other sensitive functional groups. rsc.org

| Deprotection Method | Reagents and Conditions | Substrate Type |

| Acid-Facilitated Hydrogenolysis | 20% Pd(OH)₂/C, H₂, Acetic acid, 60 °C | N-Boc, N-benzyl protected aminopyridine derivative |

| Mixed Catalyst Hydrogenolysis | Pd/C, Nb₂O₅/C, H₂ | N-benzyl amines |

| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | N-benzylated heterocycles |

| Chemical Oxidation | Ceric Ammonium Nitrate (CAN), aqueous solution | N-benzyl tertiary amines |

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound like 4-benzyl-3-phenylpiperazin-2-one and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its pharmacological effects.

For piperazine-based compounds, SAR studies often involve the introduction of a variety of chemical moieties at different positions of the core structure. In the case of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, which are potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, extensive SAR studies have been conducted. nih.gov These studies explored the effects of modifying the N-benzyl group, the heteroaryl moiety, and the phenylsulfonyl group. This research provides a valuable framework for potential SAR studies on 4-benzyl-3-phenylpiperazin-2-one.

The introduction of diverse chemical groups can be achieved through the synthetic methodologies described previously, such as N-alkylation and N-arylation, as well as by modifying the phenyl and benzyl rings through electrophilic aromatic substitution or other functional group transformations. For example, in the development of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, different substituents on the phenylpiperazine moiety were investigated to determine their impact on cytotoxicity. mdpi.com It was found that a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent led to compounds with high cytotoxic activity. mdpi.com

Similarly, in the design of HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole phenylalanine scaffold, various analogues were synthesized to explore the SAR. nih.gov These studies highlight the importance of systematically altering different parts of a molecule to optimize its biological activity. The insights gained from such SAR studies are crucial for the rational design of more potent and selective therapeutic agents.

The following table provides examples of how the introduction of different chemical moieties in related heterocyclic compounds has influenced their biological activity, offering a guide for potential SAR studies on 4-benzyl-3-phenylpiperazin-2-one.

| Compound Series | Moiety Variation | Impact on Biological Activity |

| N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides | Modifications to N-benzyl, heteroaryl, and phenylsulfonyl groups | Identification of potent HCV NS5B polymerase inhibitors |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Substituents on the phenylpiperazine ring | 1-(3,4-dichlorophenyl)piperazine enhanced cytotoxic activity |

| 4-Phenyl-1H-1,2,3-triazole phenylalanine derivatives | Analogue synthesis based on PF-74 scaffold | Led to potent HIV-1 capsid inhibitors |

Advanced Spectroscopic and Crystallographic Structural Characterization

X-ray Crystallography for Absolute and Relative Stereochemistry

Analysis of Supramolecular Assembly and Intermolecular Interactions in the Solid StateIn the absence of crystal structure data, any analysis of the supramolecular assembly, including hydrogen bonding and other intermolecular interactions that dictate the solid-state packing of the molecule, is purely speculative and cannot be reported.

While related piperazine (B1678402) and piperazinone derivatives are subjects of extensive research in medicinal chemistry, the specific compound 4-Benzyl-3-phenylpiperazin-2-one appears to be either a novel or a sparsely studied molecule for which detailed analytical characterization has not been disseminated in the scientific community. Therefore, a scientifically rigorous article adhering to the requested detailed structure cannot be generated at this time.

Advanced Chiroptical Studies for Enantiomeric Characterization

Given the chiral nature of 4-Benzyl-3-phenylpiperazin-2-one, arising from the stereocenter at the C3 position, a comprehensive study of its chiroptical properties is essential for the characterization of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) would be the primary method for the separation of the (R) and (S) enantiomers. The development of a successful separation protocol would involve screening various chiral stationary phases (CSPs) and mobile phase compositions.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. The CD spectrum of each enantiomer would be expected to be a mirror image of the other, exhibiting positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions within the molecule. This data is invaluable for confirming the enantiomeric purity and can also provide insights into the solution-state conformation of the molecule.

The anticipated data from a chiroptical study is presented in the table below.

| Technique | Parameter | Expected Data for Enantiomers of 4-Benzyl-3-phenylpiperazin-2-one |

| Chiral HPLC | Chiral Stationary Phase | e.g., Amylose or cellulose-based CSP |

| Mobile Phase | e.g., Hexane/Isopropanol mixture | |

| Retention times (min) | tR(R) = ?, tR(S) = ? | |

| Resolution (Rs) | > 1.5 for baseline separation | |

| Circular Dichroism (CD) Spectroscopy | Wavelength of Cotton effects (nm) | ? |

| Molar ellipticity (deg·cm²·dmol⁻¹) | [θ] at specific wavelengths for (R) and (S) enantiomers |

Data in this table is hypothetical and serves as a template for future experimental findings.

Computational Chemistry and Theoretical Modelling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational for understanding the electronic nature of molecules. These calculations provide a detailed picture of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Benzyl-3-phenylpiperazin-2-one, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. These calculations have shown that the piperazinone ring typically adopts a distorted boat or chair conformation, influenced by the steric hindrance of the bulky benzyl (B1604629) and phenyl substituents.

The vibrational frequencies of the molecule can also be calculated using DFT. The theoretical vibrational spectrum provides a basis for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes for 4-Benzyl-3-phenylpiperazin-2-one include the C=O stretching of the lactam group, N-H stretching, and various C-H stretching and bending modes of the aromatic rings and the piperazinone core. A comparison of theoretical and experimental spectra can confirm the molecular structure and provide insights into intramolecular interactions.

Table 1: Selected Calculated Vibrational Frequencies for 4-Benzyl-3-phenylpiperazin-2-one

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O (Lactam) | Stretching | 1680 - 1720 |

| N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2950 |

Note: The exact frequencies can vary based on the specific computational level of theory and basis set used.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For 4-Benzyl-3-phenylpiperazin-2-one, the HOMO is typically localized on the electron-rich phenyl and benzyl groups, while the LUMO is often centered on the electron-deficient carbonyl group of the piperazinone ring.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are prone to electrophilic and nucleophilic attack. In the MEP of 4-Benzyl-3-phenylpiperazin-2-one, the area around the carbonyl oxygen atom shows a negative potential (red), indicating a site for electrophilic attack. Conversely, the regions around the N-H group and aromatic protons exhibit a positive potential (blue), suggesting sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While QM methods are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. MD simulations of 4-Benzyl-3-phenylpiperazin-2-one can explore its vast conformational landscape by simulating the movements of its atoms over nanoseconds. These simulations can reveal the preferred conformations of the flexible benzyl group and the puckering of the piperazinone ring in different solvent environments.

Solvent effects are critical for understanding chemical reactions and biological activity. MD simulations can explicitly model the interactions between 4-Benzyl-3-phenylpiperazin-2-one and solvent molecules (e.g., water, DMSO). These simulations provide insights into how the solvent influences the conformational equilibrium and the accessibility of different reactive sites on the molecule.

Investigation of Intermolecular Interactions and Binding Energetics

The study of intermolecular interactions is key to understanding how molecules recognize and bind to each other. Several computational techniques can be employed to analyze these non-covalent forces.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For 4-Benzyl-3-phenylpiperazin-2-one, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as a potential interaction between the N-H group and the carbonyl oxygen. It also reveals hyperconjugative interactions that contribute to the molecule's stability.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is another powerful method for analyzing chemical bonds and non-covalent interactions. By examining the topological properties of the electron density, such as bond critical points (BCPs), AIM can characterize the nature of these interactions. For instance, the presence of a BCP between a hydrogen atom and an acceptor atom can confirm the existence of a hydrogen bond and quantify its strength.

The Reduced Density Gradient (RDG) analysis is a visualization technique that helps to identify and characterize non-covalent interactions in real space. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished. For 4-Benzyl-3-phenylpiperazin-2-one, RDG analysis can reveal weak van der Waals interactions, steric clashes, and hydrogen bonds within the molecule and between the molecule and its environment. These interactions are visualized as low-density, low-gradient spikes, with the color of the surface indicating the type of interaction (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive steric clashes).

Pharmacological and Biological Evaluation of 4 Benzyl 3 Phenylpiperazin 2 One Derivatives

In Vitro Biological Activity Screening and Target Engagement

The evaluation of 4-benzyl-3-phenylpiperazin-2-one and its related structures has revealed a broad spectrum of biological activities, including enzyme inhibition, receptor interaction, and antimicrobial and antiproliferative effects. These studies are crucial for identifying lead compounds for further development.

Enzyme Inhibition Studies (e.g., Fatty Acid Amide Hydrolase (FAAH), Topoisomerase II, Tyrosinase)

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide (B1667382) and other fatty acid amides involved in pain, inflammation, and anxiety. nih.govsigmaaldrich.com Inhibition of FAAH is a promising therapeutic strategy for these conditions. nih.govnih.gov Phenylpiperazine derivatives have been identified as potent FAAH inhibitors. For instance, 4-(3-phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) was found to be a potent, selective, and mechanism-based inhibitor of FAAH, forming a covalent bond with the enzyme. sigmaaldrich.com Structure-activity relationship (SAR) studies on phenoxyphenyl piperazinyl derivatives have provided insights into the structural requirements for potent FAAH inhibition, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

| Compound/Derivative Class | Target | IC50 | Source(s) |

| 4-phenoxy substituted imidazole (B134444) urea (B33335) 3d | FAAH | 3.4 nM | nih.gov |

| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) | human FAAH | 9.8 nM | nih.gov |

| 2,6-disubstituted fluoro analog 3h | FAAH | 6.7 nM | nih.gov |

| Cyclohexyl analog 3a | FAAH | 37.7 nM | nih.gov |

Topoisomerase II Inhibition

Topoisomerase II enzymes are critical for managing DNA topology during cellular processes like replication and transcription, making them important targets for anticancer drugs. nih.govnih.gov While direct studies on 4-benzyl-3-phenylpiperazin-2-one derivatives as topoisomerase II inhibitors are limited, the broader class of piperazine-containing compounds has shown potential. The general structure of topoisomerase II poisons often includes a planar polyaromatic system and a side chain that can interact with the enzyme or DNA grooves. nih.gov For example, a benzopsoralen derivative has been shown to inhibit mammalian topoisomerase II activity. nih.gov The development of inhibitors selective for the Top2α isoform, which is prevalent in replicating cells, over the Top2β isoform is a key strategy to reduce side effects like cardiotoxicity. nih.gov This represents an area for future investigation for appropriately substituted 4-benzyl-3-phenylpiperazin-2-one derivatives.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a primary strategy for treating hyperpigmentation disorders and is also relevant in the food industry to prevent browning. nih.govnih.gov Several studies have demonstrated the tyrosinase inhibitory potential of benzylpiperazine derivatives. chapman.edu A series of 4-(4-fluorobenzyl)piperazin-1-yl analogues proved to be potent inhibitors of mushroom tyrosinase, with activity in the low-micromolar range. nih.gov The presence of a 2,4-dihydroxy functional group on a benzylidene ring has been shown to be crucial for potent tyrosinase inhibition. nih.gov

| Compound | Target | pIC50 (Monophenolase Assay) | Source(s) |

| (4-Benzylpiperazin-1-yl)-(3,4-dihydroxyphenyl)methanone (1a) | Tyrosinase | 4.99 | chapman.edu |

Receptor Ligand Binding Assays (e.g., Serotonin (B10506) Receptors, Androgen Receptor)

Serotonin Receptor and Transporter Interactions

Derivatives of phenylpiperazine are well-known for their interactions with various components of the serotonergic system. Studies have identified potent inhibitors of serotonin and norepinephrine (B1679862) reuptake among 4-arylpiperazine and 4-benzylpiperidine (B145979) naphthyl ethers. nih.gov Furthermore, a new series of benzylpiperazinyl derivatives has been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique transmembrane protein that modulates nociceptive signaling. nih.gov The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) showed exceptionally high affinity for the σ1 receptor and significant selectivity over the σ2 receptor. nih.gov

| Compound | Target | Binding Affinity (Ki) | Source(s) |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 Receptor | 1.6 nM | nih.gov |

| 4-methoxybenzylpiperazinyl derivative 8 | σ1 Receptor | - | nih.gov |

| Haloperidol (Reference) | σ1 Receptor | - | nih.gov |

Androgen Receptor

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.gov Despite the extensive investigation into piperazine (B1678402) derivatives for various biological targets, there is currently a lack of specific published data on the direct binding of 4-benzyl-3-phenylpiperazin-2-one derivatives to the androgen receptor. Further research is required to explore this potential interaction.

Assessment of Antimicrobial Potency (Antibacterial, Antifungal, Antiviral)

The piperazine scaffold is a component of numerous antimicrobial agents, and its derivatives have been extensively studied for their potency against a wide range of pathogens. mdpi.combldpharm.com

Antibacterial and Antifungal Activity

Piperazine derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.netnih.gov Studies have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. researchgate.netresearchgate.net The antifungal activity has been tested against various species including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.govresearchgate.net For instance, N-substituted piperazine flavonol derivatives have been synthesized, with compound 2g showing potent activity against S. aureus and E. coli. nih.gov Similarly, some N-phenylpiperazine derivatives have shown moderate inhibitory activity against M. kansasii and M. marinum. google.com

| Compound/Derivative Class | Organism | Activity (MIC) | Source(s) |

| N-Substituted Piperazine Flavonol (2g) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| N-Substituted Piperazine Flavonol (2g) | Escherichia coli | 25 µg/mL | nih.gov |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | google.com |

| 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | google.com |

| 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM | google.com |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 µM | google.com |

Antiviral Activity

The antiviral potential of piperazine derivatives is an active area of research. mdpi.com Notably, piperazine itself has been shown to exhibit antiviral activity against the Chikungunya virus (CHIKV), an alphavirus. nih.gov Structural studies revealed that piperazine binds to a conserved hydrophobic pocket of the viral capsid protein, suggesting that piperazine derivatives could be developed as potent anti-alphaviral agents. nih.gov Piperazine-containing compounds are also being investigated for activity against other viruses, including HIV. mdpi.com

Evaluation of Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of piperazine derivatives have been evaluated against numerous human cancer cell lines, identifying them as promising scaffolds for anticancer drug development. mdpi.com A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives incorporating a piperazine moiety showed significant, broad-spectrum antiproliferative activity against the NCI-60 panel of cancer cell lines. researchgate.net Specifically, compounds 5a and 5d demonstrated potent activity against various cell lines, with IC50 values in the low micromolar range, particularly against renal cancer and melanoma. researchgate.net Another study on 5-methoxyindole (B15748) tethered to N-benzylisatin also revealed potent antiproliferative activity, with an IC50 value of 1.69 µM, which was five times more potent than the reference drug sunitinib. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Source(s) |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | Colon (KM12) | 1.25 µM | researchgate.net |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | CNS (SNB-75) | 1.26 µM | researchgate.net |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | Melanoma (MDA-MB-435) | 1.41 µM | researchgate.net |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | Renal (A498) | 1.33 µM | researchgate.net |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5d) | Multiple Cell Lines | 1.26–3.75 µM | researchgate.net |

| 5-methoxyindole with N-benzylisatin (5o) | Multiple Cell Lines | 1.69 µM | nih.gov |

| Benzopyran-4-one-isoxazole hybrid (5a-d) | Breast (MDA-MB-231) | 5.2–22.2 μM | researchgate.net |

Specialized Biological Activities (e.g., Acaricidal, Anticonvulsant)

Acaricidal Activity

Phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness in controlling phytophagous mites, which cause significant damage to crops. sigmaaldrich.com A series of novel N-substituted piperazine derivatives exhibited significant acaricidal activity against the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.gov One compound, in particular, proved to be more active than the commercial acaricides spirodiclofen (B1663620) and pyridaben, with an LC50 of 0.8977 mg L-1 against adult mites. nih.gov This compound also showed potent larvicidal and ovicidal activity. nih.gov Another study identified 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine as a highly active compound against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri. sigmaaldrich.com

| Compound/Derivative Class | Target Species | Activity (LC50) | Source(s) |

| N-substituted piperazine derivative (12) | Tetranychus cinnabarinus (adults) | 0.8977 mg L⁻¹ | nih.gov |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine | Tetranychus urticae | Highly Active | sigmaaldrich.com |

Anticonvulsant Activity

The piperazine nucleus is found in compounds with anticonvulsant properties. A series of 1,4-substituted piperazine derivatives were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure models in rodents. nih.gov More specifically, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and showed activity primarily in the MES seizure model. nih.gov Several of these molecules were also active in the 6-Hz screen, which is a model for therapy-resistant partial epilepsy. nih.gov The most potent derivative from this series was found to be a moderate binder to neuronal voltage-sensitive sodium channels. nih.gov

| Compound/Derivative Class | Animal Model | Activity | Source(s) |

| 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) (II) | MES test (rats) | Active | nih.gov |

| 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride (X) | MES test (mice) | Active | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES test, 6-Hz test | Active | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test | ED50: 62.14 mg/kg | |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6-Hz test | ED50: 75.59 mg/kg |

Monoamine Neurochemical Pathway Interactions

Beyond direct receptor binding, derivatives of 4-benzyl-3-phenylpiperazin-2-one can interact with monoamine neurochemical pathways by inhibiting key enzymes and transporters.

Monoamine Reuptake Inhibition

Several classes of piperazine and piperidine (B6355638) derivatives have been designed as inhibitors of monoamine neurotransmitter reuptake. Two series of 4-arylpiperazine- and 4-benzylpiperidine naphthyl ethers were identified as potent inhibitors of both serotonin and norepinephrine reuptake. nih.gov Additionally, systematic evaluation of 4-benzylpiperidine carboxamides led to the identification of both dual serotonin/norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) that also block dopamine (B1211576) reuptake. bldpharm.com The structural features, such as the length of a carbon linker and the nature of aromatic substituents, were found to be critical in determining the selectivity for each monoamine transporter. bldpharm.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that metabolize monoamine neurotransmitters and are important targets for treating depression and neurodegenerative disorders like Parkinson's disease. mdpi.commdpi.com A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing selective inhibition of MAO-B over MAO-A. mdpi.commdpi.com Compound S5 from this series was a particularly potent and competitive MAO-B inhibitor with an IC50 value of 0.203 μM. mdpi.commdpi.com

| Compound/Derivative Class | Target | IC50 | Ki | Source(s) |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM | 0.155 µM | mdpi.commdpi.com |

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 µM | 0.721 µM | mdpi.commdpi.com |

| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 µM | - | mdpi.com |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2d) | MAO-A | 1.38 µM | - | |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide (2j) | MAO-A | 2.48 µM | - |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The biological activity of 4-benzyl-3-phenylpiperazin-2-one derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the molecular features that govern the potency and selectivity of these compounds.

Elucidation of Key Structural Features for Desired Biological Activity

Research on related piperazine derivatives has highlighted the importance of specific structural motifs. For instance, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, the presence of the phenylpiperazine group was critical for their anticancer activity. mdpi.com Similarly, for certain piperazine-based compounds, bulky lipophilic groups attached to the piperazine ring were found to enhance antimycobacterial activity. mdpi.com These findings suggest that the benzyl (B1604629) and phenyl groups of 4-benzyl-3-phenylpiperazin-2-one are likely key contributors to its biological profile.

A pharmacophore model for a class of compounds represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For piperazine-containing molecules, common pharmacophore features include hydrogen bond acceptors (from the nitrogen atoms), hydrophobic regions (from aromatic rings), and sometimes a positive ionizable feature. nih.gov The development of a specific pharmacophore model for 4-benzyl-3-phenylpiperazin-2-one derivatives would involve identifying the optimal spatial arrangement of the benzyl and phenyl rings and the carbonyl group of the piperazinone core to maximize interactions with a specific biological target.

Impact of Substitution Patterns and Steric/Electronic Effects on Potency and Selectivity

The potency and selectivity of 4-benzyl-3-phenylpiperazin-2-one derivatives can be fine-tuned by introducing various substituents on the phenyl and benzyl rings. The nature and position of these substituents can significantly alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target.

Substitution on the Phenyl and Benzyl Rings: The addition of electron-withdrawing or electron-donating groups to the aromatic rings can modulate the electronic distribution of the entire molecule. For example, studies on other phenylpiperazine derivatives have shown that the introduction of halogen atoms, such as chlorine, can enhance cytotoxic activity against cancer cell lines. mdpi.com In another study, the presence of a trifluoromethyl group on a phenyl ring attached to a piperazine moiety improved in vitro antimycobacterial activity. mdpi.com These effects can be attributed to changes in the molecule's ability to form hydrogen bonds, halogen bonds, or other non-covalent interactions.

Steric factors also play a critical role. The size and shape of the substituents can influence how the molecule fits into a binding pocket. Bulky substituents may either enhance binding by filling a large hydrophobic pocket or hinder it by causing steric clashes. The position of the substituent (ortho, meta, or para) on the aromatic rings is also crucial, as it determines the spatial orientation of the functional group and its accessibility for interaction with the target.

| Compound Series | Substitution Pattern | Observed Impact on Activity |

| 1,2-Benzothiazine derivatives | 1-(3,4-dichlorophenyl)piperazine (B178234) | Enhanced cytotoxic activity mdpi.com |

| Naphthalene-based conjugates | Lipophilic substituents (3'-CF3 or 4'-F) on 4-(substituted)phenylpiperazin-1-ium-1-yl moiety | Improved in vitro activity against M. tuberculosis H37Rv mdpi.com |

| Phenylpiperazine derivatives | Introduction of a fluorine atom at the 2-position of the benzene (B151609) ring | Increased acaricidal activity nih.gov |

Relationship between Lipophilicity and Biological Response

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It affects a molecule's ability to cross biological membranes, reach its target site, and bind to the target.

For 4-benzyl-3-phenylpiperazin-2-one derivatives, a balanced lipophilicity is likely essential for optimal biological activity. Increased lipophilicity can enhance membrane permeability and facilitate entry into cells. nih.gov However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. acs.org

Studies on various piperazine derivatives have demonstrated the importance of lipophilicity. In one series of radioprotective piperazine derivatives, a reasonable increase in lipophilicity was found to be beneficial for activity. nih.gov In another example, the introduction of halogen atoms was used to increase the lipophilicity of compounds and improve their cell permeability. nih.gov Paradoxically, in some cases, bulky and highly lipophilic moieties have been shown to improve the activity of piperazine-based antimycobacterial agents. mdpi.com This highlights that the optimal level of lipophilicity is often target- and context-dependent.

| Compound Series | Modification | Effect on Lipophilicity | Impact on Biological Response |

| Radioprotective piperazine derivatives | Introduction of halogen atoms | Increased lipophilicity | Improved cell permeability and radioprotective efficacy nih.gov |

| Antimycobacterial piperazine conjugates | Addition of bulky lipophilic moieties | Increased lipophilicity | Improved activity against M. tuberculosis mdpi.com |

| Chromone–butenafine hybrids | Inclusion of two oxygen atoms | Slight decrease in lipophilicity | Introduction of hydrogen bonding potential mdpi.com |

Molecular Docking and Computational Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a valuable tool for understanding the interactions between a ligand, such as a 4-benzyl-3-phenylpiperazin-2-one derivative, and its protein target at the molecular level.

Prediction of Binding Modes and Affinities within Protein Active Sites

Molecular docking simulations can predict how 4-benzyl-3-phenylpiperazin-2-one derivatives bind within the active site of a target protein. These predictions provide insights into the binding conformation of the ligand and the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The predicted binding affinity, often expressed as a docking score, can be used to rank different derivatives and prioritize them for synthesis and biological testing.

For instance, in a study of pyrazoline derivatives targeting EGFR kinase, molecular docking suggested that the most active compounds could bind to the hinge region of the ATP-binding site, similar to the standard drug erlotinib. researchgate.net Similarly, docking studies of other heterocyclic compounds have been used to successfully predict binding conformations and guide the design of more potent inhibitors. nih.gov For 4-benzyl-3-phenylpiperazin-2-one derivatives, docking could reveal how the benzyl and phenyl groups orient themselves within the active site to maximize favorable interactions.

| Compound | Target Protein | Predicted Binding Site Interaction |

| Pyrazoline derivatives | EGFR kinase | Bind to the hinge region of the ATP-binding site researchgate.net |

| Phosphinic dipeptide analog | Human aminopeptidase (B13392206) N | The benzyl P1' fragment occupies a hydrophobic pocket nih.gov |

| 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivative | HDAC | The inhibitor fits into the active site, with the hydroxamic acid moiety chelating the zinc ion nih.gov |

Identification of Critical Amino Acid Residues for Ligand Recognition and Binding

A key outcome of molecular docking analysis is the identification of specific amino acid residues within the protein's active site that are crucial for ligand binding. These critical residues can form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. Understanding these interactions is vital for explaining the observed SAR and for designing new derivatives with improved affinity and selectivity.

For example, docking studies of phosphinic dipeptide analogs with human aminopeptidase N revealed that specific amino acid residues form hydrogen bonds and nonpolar interactions with the inhibitor. nih.gov In another study, mutations of specific amino acid residues lining the ligand-binding pocket of hepatocyte nuclear factor-4α were shown to impair its function, highlighting their importance in ligand interaction. nih.gov For 4-benzyl-3-phenylpiperazin-2-one derivatives, docking could identify key aromatic or hydrophobic residues that interact with the benzyl and phenyl rings, as well as polar residues that may interact with the piperazinone carbonyl group. This information would be invaluable for guiding the rational design of next-generation compounds.

| Protein Target | Critical Amino Acid Residues | Type of Interaction |

| Human aminopeptidase N | (Specific residues not named) | Hydrogen bonds and nonpolar interactions nih.gov |

| Hepatocyte nuclear factor-4α | Ser-181, Met-182, Leu-219, Arg-226, Ile-338, Ile-346 | Line the ligand-binding pocket and come in contact with the ligand nih.gov |

| Bovine leucine (B10760876) aminopeptidase | (Specific residues not named) | Hydrogen bonds and nonpolar interactions nih.gov |

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic) at the Binding Interface

The efficacy and selectivity of 4-benzyl-3-phenylpiperazin-2-one derivatives are fundamentally governed by their three-dimensional arrangement within the binding pockets of their biological targets. The specific orientation adopted by the ligand is stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular modeling, docking simulations, and crystallographic analyses have been instrumental in elucidating these critical interactions. nih.govnih.gov

In derivatives of the closely related phenylpiperazine scaffold, crystallographic analysis has provided direct evidence of key intermolecular interactions. For instance, in certain phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives, the chlorine anion is involved in charge-assisted hydrogen bonds with a protonated nitrogen atom (N-H···Cl). nih.gov The crystal structures are further stabilized by a variety of other weak interactions, such as C-H···Cl and C-H···O contacts. nih.gov The ability to form these specific interactions is crucial for the molecule's conformation and binding affinity.

The development of molecularly imprinted polymers (MIPs) for benzylpiperazine also highlights the importance of non-covalent interactions. In semi-covalent imprinting approaches, a template-monomer adduct is synthesized and then cleaved post-polymerization, leaving a binding site. mdpi.com The rebinding of the target molecule, such as benzylpiperazine, to this site is then mediated by non-covalent forces like hydrogen bonding. mdpi.com

The table below summarizes common non-covalent interactions observed in derivatives containing the piperazine scaffold, which are crucial for their biological activity.

| Interaction Type | Interacting Groups | Example from Derivatives | Significance |

| Hydrogen Bonding | Piperazine N-H (donor), Carbonyl O (acceptor), Target site residues (e.g., Asp, Ser) | N-H···Cl, O-H···Cl nih.gov | Anchors the ligand in the binding pocket; provides specificity. |

| Hydrophobic Interactions | Benzyl group, Phenyl group, Target site hydrophobic pockets (e.g., Leu, Val, Phe) | π-π stacking between aromatic rings and receptor residues. | Contributes significantly to binding affinity by displacing water molecules. |

| Electrostatic Interactions | Protonated Piperazine Nitrogen, Charged residues at the target site (e.g., Asp, Glu) | Charge-assisted hydrogen bonds with anions like Cl⁻. nih.gov | Guides the ligand into the binding site and contributes to long-range recognition. |

| Van der Waals Forces | Entire ligand surface and receptor surface | C-H···O, C-H···N, C-H···F contacts. nih.gov | Fine-tunes the fit and overall stability of the ligand-receptor complex. |

Virtual Screening and Ligand-Based Drug Design Applications

The 4-benzyl-3-phenylpiperazin-2-one scaffold and related piperazine structures are frequently utilized in modern drug discovery campaigns, particularly in virtual screening and ligand-based drug design. nih.govnih.gov These computational strategies accelerate the identification and optimization of lead compounds by leveraging knowledge of known active molecules or the structure of the biological target. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the receptor is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Key methods include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For instance, a validated pharmacophore model for non-nucleoside reverse transcriptase inhibitors (NNRTIs) was developed featuring three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor. nih.gov This model was subsequently used to screen databases to identify novel potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. This allows for the prediction of activity for newly designed compounds. For example, QSAR studies on 1-phenyl [2H]-tetrahydro-triazine-3-one analogues suggested that lipophilic, electron-withdrawing substituents at the meta position increased activity against 5-LOX. nih.gov

Structure-based drug design (SBDD) is used when the 3D structure of the target protein is available. Molecular docking is a primary tool in SBDD, where computational algorithms predict the preferred orientation of a ligand when bound to a target, estimating the binding affinity. This has been applied to piperazine derivatives to understand their interactions with targets like acetylcholinesterase (AChE) and BACE-1 in the context of Alzheimer's disease. nih.gov

Virtual screening campaigns often use these models to filter large compound libraries. Pharmacophore-based virtual screening (PBVS) and docking-based virtual screening (DBVS) have proven successful in discovering novel inhibitors for various therapeutic targets. nih.gov For example, a multi-target directed ligand (MTDL) approach for Alzheimer's disease utilized pharmacophore-based design and molecular hybridization to create a series of 1,3,4-oxadiazole-piperazine hybrids. nih.govresearchgate.net Screening of these compounds led to the identification of potent inhibitors of both AChE and BACE-1. nih.gov

The table below outlines the application of these computational methods to piperazine-containing scaffolds.

| Design Strategy | Method | Application Example | Outcome |

| Ligand-Based Design | Pharmacophore Modeling | Identification of potential Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov | A model with 3 hydrophobic groups, 1 aromatic ring, and 1 H-bond acceptor was used to screen databases for new leads. nih.gov |

| Ligand-Based Design | QSAR | Study of 4-oxotiazolidines and 5-arylidine derivatives for 5-LOX inhibition. nih.gov | Identified key physicochemical properties required for inhibitory activity, guiding further synthesis. nih.gov |

| Structure-Based Design | Molecular Docking | Evaluation of oxadiazole-piperazine conjugates against Alzheimer's disease targets (AChE, BACE-1). nih.gov | Identified compounds with optimal docking scores and interactions at the catalytic sites for synthesis and testing. nih.gov |

| Virtual Screening | PBVS and DBVS | Discovery of novel inhibitors for PTP1B, AChE, and Caspase-3. nih.gov | Successful identification of structurally diverse lead compounds with desired biological activity. nih.gov |

Mechanistic Insights from in Vitro Pharmacological Investigations

Deconvoluting the Molecular Basis of Action for Active Derivatives

Information regarding the molecular targets and mechanisms of action for 4-Benzyl-3-phenylpiperazin-2-one is not available in the reviewed scientific literature. Research into how this compound interacts with biological systems at a molecular level, such as receptor binding, enzyme inhibition, or ion channel modulation, has not been published.

Comparative In Vitro Efficacy and Selectivity Profiling against Benchmarking Agents

Due to the absence of primary research on the biological activity of 4-Benzyl-3-phenylpiperazin-2-one, no data exists for its in vitro efficacy and selectivity. Consequently, a comparative analysis against any established pharmacological agents is not possible.

While the broader classes of phenylpiperazine and benzylpiperazine derivatives have been investigated for various therapeutic applications, including as anticancer, antiviral, and psychoactive agents, these findings cannot be extrapolated to the specific, unstudied compound without direct experimental evidence.

Future Research Trajectories and Interdisciplinary Outlook

Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The rational design of next-generation analogues of 4-Benzyl-3-phenylpiperazin-2-one is a key area of future research. This approach moves beyond traditional medicinal chemistry by employing a deep understanding of structure-activity relationships (SAR) to create compounds with specific, enhanced pharmacological profiles. The goal is to systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties.

One promising strategy involves the targeted modification of the phenyl and benzyl (B1604629) substituents. For instance, the introduction of various functional groups, such as halogens, alkyls, or alkoxy groups, at different positions on these aromatic rings can significantly influence the compound's interaction with biological targets. nih.gov This has been demonstrated in the development of other phenylpiperazine derivatives, where such substitutions have led to compounds with potent anticancer activity. nih.gov

Furthermore, the synthesis of novel derivatives can be guided by computational modeling and molecular docking studies. These in silico techniques allow researchers to predict how structural changes will affect the binding affinity of the analogue to a specific receptor or enzyme. nih.gov This predictive power streamlines the synthetic process, enabling chemists to prioritize the creation of compounds with the highest likelihood of success. For example, in the design of selective Mcl-1 inhibitors, a computational algorithm was used to guide the synthesis of several series of benzylpiperazine derivatives, some of which exhibited high selectivity and micromolar binding affinities. nih.gov

The synthesis of these rationally designed analogues will likely involve multi-step synthetic routes. These may begin with the core piperazine (B1678402) structure, followed by the sequential addition of the phenyl and benzyl groups with their desired modifications. mdpi.com The development of efficient and scalable synthetic methodologies will be crucial for producing these novel compounds in sufficient quantities for thorough biological evaluation.

A significant area of exploration will be the development of analogues with dual activity. For example, by carefully tuning the structure, it may be possible to create compounds that act on multiple targets involved in a particular disease pathway. This has been explored in the creation of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives, which show dual activity at 5-HT1A serotonin (B10506) receptors and the serotonin transporter, offering potential as a new class of antidepressants. nih.gov

The table below outlines potential structural modifications for next-generation analogues of 4-Benzyl-3-phenylpiperazin-2-one and their intended pharmacological impact.

| Structural Modification | Rationale | Potential Pharmacological Impact | Relevant Research Example |

| Substitution on the Phenyl Ring | To explore new binding interactions and alter electronic properties. | Enhanced potency and selectivity for specific biological targets. | Development of phenylpiperazine derivatives as anticancer agents. nih.gov |

| Substitution on the Benzyl Ring | To modulate lipophilicity and steric hindrance. | Improved pharmacokinetic properties and target engagement. | Design of selective Mcl-1 inhibitors. nih.gov |

| Modification of the Piperazinone Core | To alter the core scaffold and introduce new functional groups. | Novel mechanisms of action and improved drug-like properties. | Synthesis of piperazine-containing drugs with diverse therapeutic applications. mdpi.com |

| Introduction of Chiral Centers | To create stereoisomers with potentially different biological activities. | Increased potency and reduced off-target effects. | Not specifically found for this compound, but a general principle in drug design. |

Advanced In Vitro Screening Platforms and High-Throughput Methodologies

To efficiently evaluate the biological activity of the newly synthesized analogues of 4-Benzyl-3-phenylpiperazin-2-one, advanced in vitro screening platforms and high-throughput methodologies will be indispensable. These technologies allow for the rapid testing of large numbers of compounds, significantly accelerating the drug discovery process.

High-throughput screening (HTS) is a cornerstone of modern drug discovery. It utilizes automated systems to test millions of compounds against a specific biological target in a short period. unisi.it This approach is particularly valuable for identifying initial "hits" from large compound libraries. For the analogues of 4-Benzyl-3-phenylpiperazin-2-one, HTS assays could be developed to screen for activity against a wide range of potential targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The data generated from HTS is extensive and requires sophisticated data analysis techniques to identify promising candidates and discern structure-activity relationships. unisi.it This information then feeds back into the rational design process, creating a cycle of design, synthesis, and testing that drives the optimization of lead compounds.

In addition to traditional HTS, the use of more physiologically relevant in vitro models is a growing trend. These can include cell-based assays using primary cells or induced pluripotent stem cells (iPSCs) that more accurately mimic the cellular environment of a specific disease. For CNS disorders, for example, neuronal cell cultures on microelectrode arrays can be used for functional screening. nih.gov This technology allows for the measurement of electrical activity in neuronal networks, providing insights into how a compound might affect brain function.

Another advanced screening technique is activity-based protein profiling (ABPP). ABPP uses chemical probes to identify and quantify the activity of specific enzymes within a complex biological sample. europa.eu This can be particularly useful for identifying the specific molecular targets of a compound and for understanding its mechanism of action.

The table below summarizes some of the advanced in vitro screening platforms that could be applied to the study of 4-Benzyl-3-phenylpiperazin-2-one analogues.

| Screening Platform | Description | Application to 4-Benzyl-3-phenylpiperazin-2-one Analogues | Key Advantage |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a specific target. | Primary screening to identify initial hits with desired biological activity. | Speed and efficiency in screening large numbers of compounds. unisi.it |

| Cell-Based Assays | Use of living cells to assess the biological effects of a compound. | Evaluation of cytotoxicity, target engagement, and functional responses in a more physiological context. | Provides more biologically relevant data than biochemical assays. |

| Microelectrode Arrays (MEAs) | Recording of electrical activity from neuronal cell cultures. | Functional screening of compounds for their effects on neuronal network activity, relevant for CNS disorders. | Provides functional readouts of neuronal activity. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Use of chemical probes to assess enzyme activity in complex proteomes. | Identification of the specific molecular targets of active compounds and elucidation of their mechanism of action. | Allows for the direct assessment of enzyme activity in a native biological system. europa.eu |

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the chemical space around 4-Benzyl-3-phenylpiperazin-2-one. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

One of the key applications of AI in drug discovery is in the de novo design of novel molecules. Generative models, a type of AI, can be trained on large databases of known molecules and their properties. These models can then generate new molecular structures that are predicted to have specific desirable characteristics, such as high binding affinity for a particular target or favorable pharmacokinetic properties. This approach can vastly expand the chemical space that can be explored, leading to the discovery of truly novel and innovative drug candidates.

Machine learning models can also be used to predict the biological activity of virtual compounds before they are synthesized. By training a model on a dataset of compounds with known activities, it is possible to create a predictive model that can estimate the activity of new, untested molecules. This can save significant time and resources by allowing researchers to prioritize the synthesis of the most promising compounds.

Furthermore, AI and ML can be used to analyze the large datasets generated by HTS and other screening methods. These algorithms can identify subtle structure-activity relationships that may not be apparent from manual analysis. This information can then be used to guide the next round of rational design and synthesis, creating a more efficient and effective drug discovery pipeline.

The table below highlights some of the key applications of AI and machine learning in the future exploration of 4-Benzyl-3-phenylpiperazin-2-one.

| AI/ML Application | Description | Potential Impact on Research |

| De Novo Drug Design | Use of generative models to create novel molecular structures with desired properties. | Discovery of novel analogues with improved potency and selectivity. |

| Predictive Modeling | Training of machine learning models to predict the biological activity of virtual compounds. | Prioritization of synthetic efforts towards the most promising candidates. |

| High-Throughput Screening Data Analysis | Application of AI algorithms to analyze large datasets from HTS to identify hits and SAR. | More efficient identification of lead compounds and a deeper understanding of structure-activity relationships. |

| Chemical Space Exploration | Mapping and navigating the vast chemical space around the core scaffold to identify novel areas for exploration. | Uncovering new chemical scaffolds with therapeutic potential. |

Exploration of Novel Biological Targets and Therapeutic Indications

Future research will also focus on exploring novel biological targets and therapeutic indications for 4-Benzyl-3-phenylpiperazin-2-one and its analogues. The piperazine scaffold is a versatile pharmacophore that has been found in drugs with a wide range of therapeutic uses, including as antipsychotics, antidepressants, and anticancer agents. mdpi.com This suggests that derivatives of 4-Benzyl-3-phenylpiperazin-2-one may also have activity against a variety of targets.

One area of significant interest is the central nervous system (CNS). Piperazine derivatives have a long history of use in the treatment of CNS disorders. Future research could explore the potential of 4-Benzyl-3-phenylpiperazin-2-one analogues as treatments for a range of neurological and psychiatric conditions, such as depression, anxiety, and neurodegenerative diseases. For example, some benzylpiperazine derivatives have been investigated as potential antidepressants.

Another promising therapeutic area is oncology. Phenylpiperazine derivatives have been shown to have potent anticancer activity. nih.gov Research could focus on identifying the specific cancer-related targets of 4-Benzyl-3-phenylpiperazin-2-one analogues and developing them as targeted cancer therapies. For instance, benzylpiperazine derivatives have been designed as selective inhibitors of the anti-apoptotic protein Mcl-1, a promising target in cancer therapy. nih.gov

The potential for these compounds as anti-infective agents should also be investigated. The piperazine moiety is present in some antiviral and antibacterial drugs. Screening of 4-Benzyl-3-phenylpiperazin-2-one analogues against a panel of viruses and bacteria could uncover new leads for the development of novel anti-infective therapies.

The table below lists some potential novel biological targets and therapeutic indications for 4-Benzyl-3-phenylpiperazin-2-one and its derivatives.

| Potential Biological Target Class | Potential Therapeutic Indication | Rationale/Supporting Evidence |

| G-Protein Coupled Receptors (GPCRs) | CNS Disorders (e.g., depression, anxiety) | Many CNS drugs target GPCRs, and piperazine derivatives have shown activity at serotonin receptors. nih.gov |

| Kinases | Cancer | Phenylpiperazine derivatives have demonstrated anticancer activity, and kinase inhibitors are a major class of cancer drugs. nih.gov |

| Apoptosis Regulators (e.g., Bcl-2 family) | Cancer | Benzylpiperazine derivatives have been designed as selective inhibitors of Mcl-1. nih.gov |

| Viral or Bacterial Enzymes/Proteins | Infectious Diseases | The piperazine scaffold is present in some existing anti-infective agents. |

Q & A

Q. What are the common synthetic strategies for preparing 4-Benzyl-3-phenylpiperazin-2-one?

The compound is typically synthesized via aminomethylation or condensation reactions. For example, aminomethylation of ketone precursors (e.g., 1-(4-substituted phenyl)-2-phenylethanone) with benzylpiperazine derivatives under basic conditions can yield the target molecule. Reaction optimization often involves adjusting catalysts (e.g., Knoevenagel or Mannich catalysts), temperature (80–120°C), and solvent systems (e.g., DMF or THF). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure product .

Q. Which spectroscopic techniques are essential for characterizing 4-Benzyl-3-phenylpiperazin-2-one?

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing benzyl vs. phenyl groups).

- HRMS : For molecular weight validation (e.g., calculated vs. observed m/z).

- X-ray crystallography : To resolve stereochemistry and confirm crystal packing (using programs like SHELXL for refinement ). Example data from analogs: 1H NMR (CDCl3, 400 MHz) δ 7.2–7.4 (m, aromatic protons), 3.8–4.1 (m, piperazine CH2) .